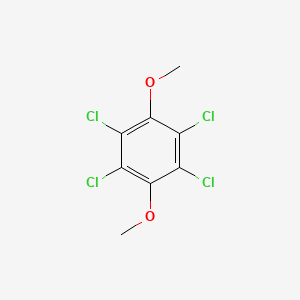

Tetrachloro-1,4-dimethoxybenzene

Description

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been reported in Agaricus bisporus with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICARXIPJINIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241468 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-78-5 | |

| Record name | Tetrachloro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, a halogenated aromatic compound with applications in various research fields. This document details the synthetic pathway, including experimental protocols for each step, and presents relevant physicochemical data in a structured format.

Synthesis Pathway Overview

The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is typically achieved in a two-step process starting from hydroquinone. The first step involves the exhaustive chlorination of hydroquinone to produce the intermediate, tetrachlorohydroquinone. This intermediate is then methylated to yield the final product.

Caption: Synthetic pathway for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Hydroquinone | C₆H₆O₂ | 110.11 | 172-175 | White crystalline solid | 123-31-9 |

| Tetrachlorohydroquinone | C₆H₂Cl₄O₂ | 247.89 | 232 | Light beige crystalline powder | 87-87-6 |

| 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene | C₈H₆Cl₄O₂ | 275.94 | 165 | Crystalline solid | 944-78-5 |

Experimental Protocols

Step 1: Synthesis of Tetrachlorohydroquinone from Hydroquinone

This protocol is based on the direct chlorination of hydroquinone in an acidic medium.

Materials:

-

Hydroquinone

-

Concentrated Hydrochloric Acid (37%)

-

Chlorine Gas

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, and a thermometer, charge 1 mole of hydroquinone and approximately 15 to 37% by weight of aqueous hydrochloric acid.

-

Begin bubbling chlorine gas into the stirred suspension at a starting temperature of about 10 °C.

-

Steadily and continuously increase the temperature of the reaction mixture while maintaining a constant flow of chlorine gas.

-

As the reaction progresses and the tetrachlorohydroquinone stage is reached, the temperature should be raised to approximately 80 °C to 106 °C.[1]

-

Monitor the reaction to completion by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the tetrachlorohydroquinone product can be isolated by filtration of the reaction mixture.

-

Wash the isolated solid with water to remove residual acid and dry thoroughly.

Caption: Experimental workflow for the synthesis of tetrachlorohydroquinone.

Step 2: Synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene from Tetrachlorohydroquinone

This procedure utilizes the Williamson ether synthesis to methylate tetrachlorohydroquinone.[2]

Materials:

-

Tetrachlorohydroquinone

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Iodomethane (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve tetrachlorohydroquinone (1.0 equivalent) and potassium hydroxide (4.0 equivalents) in dimethyl sulfoxide.

-

With vigorous stirring, add iodomethane (2.2 equivalents) dropwise to the solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 1 hour.[2]

-

Neutralize the reaction mixture by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic phases with water to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization if necessary.[2]

Caption: Experimental workflow for the synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

Safety Considerations

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Iodomethane is toxic and a suspected carcinogen.[2] It should be handled in a fume hood.

-

Potassium hydroxide is corrosive.[2]

-

Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times during these procedures.

References

chemical and physical properties of Tetrachloro-1,4-dimethoxybenzene

An In-depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically named 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, is a halogenated aromatic organic compound. It belongs to the class of halogenated methoxybenzenes and is also known by synonyms such as tetrachlorohydroquinone dimethyl ether.[1] This compound has been identified as a naturally occurring volatile organic compound emitted by certain fungi and was first isolated from the plant Dracaena cochinensis in 1995.[1] Its presence in environmental and biological systems has prompted research into its potential as a biomarker for fungal pathogens.[1] This document provides a comprehensive overview of its known chemical and physical properties, synthesis methodologies, and safety considerations to support ongoing research and development efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data for this specific compound.

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene | [1] |

| Synonyms | Tetrachlorohydroquinone dimethyl ether, 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene | [1][2] |

| CAS Number | 944-78-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₄O₂ | [1][2][4] |

| Molecular Weight | 275.94 g/mol | [1][4] |

| Appearance | White crystalline solid (inferred from parent compound) | [5][6] |

| Melting Point | 165 °C | [1][4] |

| Boiling Point | 330.1 ± 37.0 °C (Predicted) | [1][4] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Water Solubility | 1.535 mg/L at 25 °C (Estimated) | [3] |

| logP (o/w) | 4.840 (Estimated) | [3] |

| InChI Key | HICARXIPJINIRA-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not extensively available in public literature. However, analysis can be inferred from related compounds and standard analytical techniques.

-

Mass Spectrometry (MS): A Mass Spectrum (GC-MS) for 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene is available, which would be expected to be identical to the 1,2,4,5-isomer due to the identical molecular formula and weight.[2] The exact mass is reported as 273.91219 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, the 1H-NMR of the parent compound, 1,4-dimethoxybenzene, shows two signals: one for the methoxy protons (Ha) at approximately 3.75 ppm and one for the aromatic protons (Hb) at approximately 6.82 ppm.[7] For the tetrachloro- derivative, the aromatic proton signal would be absent, and the methoxy proton signal would likely be shifted due to the strong electron-withdrawing effect of the four chlorine atoms.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, primarily involving the chlorination of a dimethoxybenzene precursor or the methoxylation of a polychlorinated benzene.[1]

Method 1: Direct Electrophilic Aromatic Chlorination

This is a common approach for synthesizing chlorinated dimethoxybenzenes.[1] The parent compound, 1,4-dimethoxybenzene, is highly activated towards electrophilic substitution due to the two electron-donating methoxy groups.[1]

-

Reaction Principle: 1,4-dimethoxybenzene is reacted with a chlorinating agent, such as elemental chlorine (Cl₂), often in the presence of a Lewis acid catalyst to facilitate the substitution.

-

Detailed Protocol:

-

Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., a chlorinated hydrocarbon).

-

Introduce a catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), which has been shown to be effective in the chlorination of this substrate.[8][9]

-

Slowly bubble elemental chlorine gas through the solution. The reaction is exothermic, and the temperature should be carefully controlled (e.g., maintained at 50-60°C) to minimize the formation of by-products.[1][8] Direct chlorination without precise control can lead to a mixture of mono-, di-, tri-, and the desired tetrachlorinated products.[1]

-

Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC), to determine the consumption of starting material and the formation of the product.

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water, phase separation, and washing the organic phase with a dilute base (e.g., sodium hydroxide solution) to remove the catalyst and any acidic by-products.[9]

-

The crude product is then purified. Given the high melting point, recrystallization from a suitable solvent system would be an appropriate final purification step.

-

Caption: Workflow for the synthesis of this compound.

Method 2: Methoxylation of Polychlorobenzenes

An alternative strategy involves starting with a polychlorinated benzene ring and introducing the methoxy groups via nucleophilic aromatic substitution.[1] This can offer better control over the final substitution pattern, especially for highly substituted molecules.[1]

-

Reaction Principle: A hexachlorobenzene or pentachlorobenzene precursor is reacted with a methoxide source, such as sodium methoxide, in a suitable solvent.

-

General Protocol:

-

A highly chlorinated benzene is dissolved in a polar aprotic solvent like DMSO.

-

Sodium methoxide (NaOMe) is added to the solution.

-

The reaction is heated to allow the nucleophilic substitution of chlorine atoms with methoxy groups to proceed.

-

The reaction is followed by workup and purification steps similar to those described in Method 1.

-

Logical Relationships and Reactivity

This compound is the fully chlorinated derivative of 1,4-dimethoxybenzene. The progressive chlorination of the aromatic ring significantly alters the molecule's electronic properties and reactivity. The electron-donating methoxy groups are opposed by the strong electron-withdrawing and ortho-, para-directing (deactivating) nature of the chlorine atoms.

Caption: Relationship between 1,4-dimethoxybenzene and its chlorinated derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin contact.[10][11]

-

Handling: Handle in a well-ventilated area or outdoors.[12] Avoid breathing dust, fumes, or vapors.[12] Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

For all research applications, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to handle the compound only by qualified individuals trained in laboratory safety.

References

- 1. This compound | 944-78-5 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound, 944-78-5 [thegoodscentscompany.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 9. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, has garnered interest in various scientific fields due to its natural occurrence, chemical properties, and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and isolation methods, and known biological relevance, presented in a format tailored for scientific and research applications.

Chemical Identity and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is also known by several synonyms in scientific literature and chemical databases.

| Identifier | Value |

| CAS Number | 944-78-5[1][2][3][4] |

| IUPAC Name | 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene |

| Synonyms | 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene[3][4], Drosophilin A methyl ether[3], Tetrachlorohydroquinone dimethyl ether[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and understanding its behavior in biological and environmental systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₄O₂ | [1][3] |

| Molecular Weight | 275.94 g/mol | [1][3] |

| Melting Point | 165 °C | [1][3] |

| Boiling Point (Predicted) | 330.1 ± 37.0 °C | [1][3] |

| Density (Predicted) | 1.489 ± 0.06 g/cm³ | [1][3] |

Synthesis and Isolation

This compound can be obtained through chemical synthesis or isolated from natural sources.

Chemical Synthesis

Two primary synthetic routes have been described for this compound.

1. Electrophilic Aromatic Substitution: This common approach involves the direct chlorination of 1,4-dimethoxybenzene. The reaction is typically catalyzed and proceeds stepwise, which can lead to a mixture of chlorinated products.

2. Williamson Ether Synthesis: This method provides a more controlled synthesis, starting from tetrachlorohydroquinone.

Experimental Protocol: Williamson Ether Synthesis of 2,3,5,6-Tetrachloro-1,4-dimethoxybenzene

-

Materials and Reagents:

-

Tetrachlorohydroquinone (1.0 eq)

-

Iodomethane (2.2 eq)

-

Potassium hydroxide (4.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve tetrachlorohydroquinone and potassium hydroxide in dimethyl sulfoxide.

-

With vigorous stirring, add iodomethane dropwise to the solution at room temperature.

-

After the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 4g scale reaction).

-

Wash the combined organic phases with water (5 x 150 mL for a 4g scale reaction) to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization if necessary.

-

Natural Occurrence and Isolation

This compound, also known as Drosophilin A methyl ether, is a secondary metabolite produced by various fungi, particularly lignicolous basidiomycetes such as Phellinus badius. It can be found in significant quantities in decayed heartwood of trees like mesquite.

Experimental Protocol: Isolation from Natural Sources

-

Source Material: Decayed heartwood containing Phellinus badius.

-

Procedure:

-

Obtain gram-sized pieces of the decayed heartwood.

-

Extract the soluble and crystallizable materials using chloroform at 50 °C for 24 hours.

-

Decant the solvent.

-

Allow the solvent to evaporate to yield the crystalline product.

-

The identity of the isolated compound can be confirmed by powder X-ray diffraction.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation procedures.

Caption: Workflow for the chemical synthesis of this compound.

Caption: Workflow for the isolation of Drosophilin A methyl ether from natural sources.

Biological Activity and Potential Applications

The biological activity of this compound is an area of emerging research. While comprehensive studies are limited, preliminary information suggests potential in the following areas:

-

Antimicrobial Activity: As a secondary metabolite produced by fungi, it is postulated to have an antibiotic function, potentially as a chemical defense against competing microorganisms. However, specific data on its minimum inhibitory concentration (MIC) against various bacterial and fungal strains are not yet widely available.

-

Antineoplastic Activity: There are indications that halogenated aromatic compounds, including this one, may possess antineoplastic properties. Research into the anticancer potential of structurally related compounds is ongoing. For instance, a related metabolite, tetrachloro-1,4-benzoquinone, has been shown to induce apoptosis and cytotoxicity in human breast cancer cells, although the effects were cell-type specific. To date, there is a lack of specific studies detailing the IC50 values of this compound against various cancer cell lines or its mechanism of action and involvement in specific signaling pathways.

-

Biomarker: Due to its production by certain fungi, this compound is being investigated as a potential biomarker for the detection of fungal presence, particularly in agricultural and forestry settings.

Conclusion

This compound is a well-characterized compound with established methods for its synthesis and isolation. Its physicochemical properties are documented, providing a solid foundation for its use in research and development. While its biological activities, particularly its potential as an antimicrobial or antineoplastic agent, are of interest, this remains a nascent field of study requiring further in-depth investigation to elucidate specific mechanisms of action and quantitative measures of efficacy. This guide serves as a foundational resource for professionals engaged in chemical synthesis, natural product chemistry, and drug discovery, highlighting both the known aspects of this compound and the opportunities for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Drosophilin A methyl ether (DAME) and other chlorinated dimethoxybenzenes in fungi and forest litter from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The de novo production of drosophilin A (tetrachloro-4-methoxyphenol) and drosophilin A methyl ether (this compound) by ligninolytic basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and nomenclature of Tetrachloro-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, is a molecule of interest in various fields of chemical and biological research. This document provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Additionally, it explores its known biological activities and potential mechanisms of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and environmental science.

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1,2,4,5-tetrachloro-3,6-dimethoxybenzene . It is also known by several synonyms, including Tetrachlorohydroquinone dimethyl ether and Drosophilin A methyl ether.[1]

The molecular structure consists of a central benzene ring substituted with four chlorine atoms at positions 1, 2, 4, and 5, and two methoxy groups (-OCH₃) at positions 3 and 6.

Molecular Formula: C₈H₆Cl₄O₂[2][3][4]

Molecular Weight: 275.94 g/mol [2][3][4]

CAS Registry Number: 944-78-5[2][3][4]

A logical diagram illustrating the relationship between the common names and the IUPAC name is presented below.

Caption: Relationship between common and systematic names.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Melting Point | 165 °C | [] |

| Boiling Point (Predicted) | 330.1 ± 37.0 °C | [] |

| Density (Predicted) | 1.489 ± 0.06 g/cm³ | [] |

| InChI Key | HICARXIPJINIRA-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the direct chlorination of 1,4-dimethoxybenzene and the methylation of tetrachlorohydroquinone.

Experimental Protocol: Direct Chlorination of 1,4-Dimethoxybenzene

This protocol is adapted from general procedures for the chlorination of activated aromatic rings.

Materials:

-

1,4-Dimethoxybenzene

-

Elemental Chlorine (Cl₂)

-

Titanium tetrachloride (TiCl₄) (catalyst)

-

Inert solvent (e.g., carbon tetrachloride or a halogenated hydrocarbon)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a stirrer, gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 1,4-dimethoxybenzene in the inert solvent.

-

Add a catalytic amount of titanium tetrachloride to the solution.

-

While stirring vigorously, bubble elemental chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed and the desired level of chlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any excess chlorine.

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

A workflow for the synthesis via direct chlorination is depicted below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Methylation of Tetrachlorohydroquinone

This method involves the methylation of the hydroxyl groups of tetrachlorohydroquinone.

Materials:

-

Tetrachlorohydroquinone

-

Dimethyl sulfate or Iodomethane (methylating agent)

-

A strong base (e.g., sodium hydroxide or potassium carbonate)

-

A suitable solvent (e.g., acetone, DMF, or DMSO)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve tetrachlorohydroquinone in the chosen solvent.

-

Add the strong base to the solution and stir until the tetrachlorohydroquinone is fully deprotonated.

-

Slowly add the methylating agent (dimethyl sulfate or iodomethane) to the reaction mixture at room temperature. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dry the product in a desiccator or oven at a low temperature.

-

If necessary, recrystallize the product from a suitable solvent to obtain pure this compound.

Spectroscopic Data

¹H NMR and ¹³C NMR Spectroscopy

Due to the high degree of symmetry in the 1,2,4,5-tetrachloro-3,6-dimethoxybenzene molecule, a simple NMR spectrum is expected.

-

¹H NMR: A single sharp singlet is anticipated for the six equivalent protons of the two methoxy groups. Based on data for similar chlorinated and methoxylated benzenes, this peak is expected to appear in the range of 3.8-4.0 ppm.

-

¹³C NMR: Three signals are expected: one for the two equivalent methoxy carbons, and two for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons bearing the chlorine atoms).

The following table provides estimated chemical shifts based on the analysis of related compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (methoxy) | ~3.9 | Singlet |

| ¹³C (methoxy) | ~60-65 | Quartet (if coupled to ¹H) |

| ¹³C (aromatic, C-O) | ~150-155 | Singlet |

| ¹³C (aromatic, C-Cl) | ~125-130 | Singlet |

Mass Spectrometry

The mass spectrum of this compound is available on the NIST WebBook.[2][3] The fragmentation pattern is characteristic of a chlorinated aromatic compound.

| m/z | Putative Fragment |

| 274/276/278/280 | [M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |

| 259/261/263/265 | [M - CH₃]⁺ |

| 231/233/235/237 | [M - CH₃ - CO]⁺ |

The presence of four chlorine atoms results in a distinctive isotopic cluster for the molecular ion and its fragments, which is a key feature for its identification.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretch (methoxy) |

| ~1450-1500 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch (aryl ether) |

| ~800-600 | C-Cl stretch |

Biological Activity and Mechanism of Action

This compound, also known as Drosophilin A methyl ether, is a natural product isolated from certain species of fungi.[] It has been reported to exhibit antimicrobial activity.[6] While the precise mechanism of action has not been fully elucidated, its lipophilic nature, due to the presence of the methoxy groups and chlorine atoms, suggests that it may interact with and disrupt microbial cell membranes.

This proposed mechanism is common for hydrophobic antimicrobial compounds, which can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[7][8][9]

A hypothetical model of this mechanism of action is presented in the diagram below.

Caption: A proposed mechanism of antimicrobial action.

Further research is required to validate this proposed mechanism and to explore other potential intracellular targets of this compound. Its potential as a lead compound for the development of new antimicrobial agents warrants further investigation.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy- [webbook.nist.gov]

- 3. Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy- [webbook.nist.gov]

- 4. Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Interference Mechanism of Basil Essential Oil on the Cell Membrane Barrier and Respiratory Metabolism of Listeria monocytogenes [frontiersin.org]

- 8. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Essential Oils From Citrus unshiu Marc. Effectively Kill Aeromonas hydrophila by Destroying Cell Membrane Integrity, Influencing Cell Potential, and Leaking Intracellular Substances [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene (CAS No. 944-78-5), a fully substituted aromatic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene possesses a highly symmetric structure, which significantly simplifies its NMR spectra. The molecule has a plane of symmetry, rendering the four chlorine atoms, the four aromatic carbons, and the two methoxy groups chemically equivalent in pairs. This equivalence is a key factor in the interpretation of its spectroscopic data.

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the molecule's high degree of symmetry, the NMR spectra are characteristically simple.

¹H NMR Data (Expected) Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.9 - 4.1 | Singlet | 6H | Two equivalent methoxy groups (-OCH₃) |

Interpretation Note: The six protons of the two methoxy groups are chemically and magnetically equivalent, resulting in a single sharp singlet. The expected chemical shift is downfield from that of 1,4-dimethoxybenzene (~3.76 ppm) due to the deshielding effect of the four electron-withdrawing chlorine atoms.

¹³C NMR Data (Expected) Solvent: CDCl₃, Proton Decoupled

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | Methoxy carbons (-OCH₃) |

| ~ 130 - 140 | Aromatic carbons bearing chlorine (C-Cl) |

| ~ 150 - 155 | Aromatic carbons bearing methoxy groups (C-OCH₃) |

Interpretation Note: The molecular symmetry results in only three distinct carbon environments in the proton-decoupled spectrum: the two equivalent methoxy carbons, the four equivalent chlorine-substituted aromatic carbons, and the two equivalent methoxy-substituted aromatic carbons.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

The IR spectrum is characterized by absorptions corresponding to its specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H Stretch (from -OCH₃) | Medium-Weak |

| 1470 - 1440 | C-H Bend (from -OCH₃) | Medium |

| 1250 - 1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1050 - 1000 | Aryl-O Stretch (symmetric) | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum is distinguished by a characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Electron Ionization Mass Spectrometry (EI-MS) [1]

| m/z | Relative Intensity (%) | Assignment |

| 274, 276, 278, 280, 282 | Cluster | [M]⁺ (Molecular Ion) |

| 260, 262, 264, 266 | Cluster | [M - CH₃]⁺ |

| 232, 234, 236, 238 | Cluster | [M - CH₃ - CO]⁺ |

Interpretation Note: The molecular ion region will exhibit a cluster of peaks with a ratio characteristic of a species containing four chlorine atoms. The base peak is often the [M - CH₃]⁺ fragment.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of solid 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like dichloromethane or acetone. A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The compound is typically introduced via a Gas Chromatography (GC-MS) system, which separates the sample from any impurities before it enters the mass spectrometer. A dilute solution of the sample in a volatile solvent like ethyl acetate or hexane is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene.

Workflow for the spectroscopic characterization of the target compound.

References

The Dawn of Halogenated Methoxybenzenes: A Historical and Technical Guide for the Modern Researcher

An in-depth exploration of the discovery, synthesis, and evolving applications of halogenated methoxybenzenes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these pivotal chemical intermediates.

Introduction

The journey into the world of halogenated methoxybenzenes, or haloanisoles, is a compelling narrative that mirrors the broader evolution of organic chemistry. From their initial synthesis in the 19th century, driven by a burgeoning curiosity about the structure and reactivity of aromatic compounds, these molecules have become indispensable building blocks in modern science. Their unique electronic properties, conferred by the interplay of the electron-donating methoxy group and the electron-withdrawing halogen atom, have made them versatile intermediates in the synthesis of a vast array of complex organic molecules.[1] In contemporary drug discovery, the strategic incorporation of halogens is a key tactic to modulate the pharmacological profile of lead compounds, enhancing their efficacy, metabolic stability, and binding affinity.[2][3][4][5][6][7][8] This guide provides a thorough historical context for the discovery of these compounds, details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and visualizes a significant application in pharmaceutical synthesis.

A Historical Timeline: From Serendipity to Rational Design

The story of halogenated methoxybenzenes is intrinsically linked to the pioneering work of 19th-century chemists who laid the foundations of modern organic synthesis. The ability to selectively introduce halogen atoms onto an aromatic ring was a pivotal development that unlocked new avenues for chemical exploration.

The Era of Diazonium Salts: Chloro-, Bromo-, and Iodoanisoles

The mid-19th century witnessed a revolution in aromatic chemistry with the discovery of diazonium salts by Peter Griess in 1858.[9][10] Griess, a German industrial chemist, found that treating aromatic amines with nitrous acid produced a new class of remarkably versatile compounds.[9][11][12][13] This discovery paved the way for the development of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer .[14][15][16][17] While attempting to synthesize phenylacetylene, Sandmeyer serendipitously discovered that the treatment of an aryl diazonium salt with copper(I) chloride resulted in the formation of an aryl chloride.[14][15][16][17] This reaction proved to be general for the synthesis of aryl chlorides and bromides using the corresponding copper(I) halides, and later, for the introduction of the cyano group with copper(I) cyanide.[15][16][17][18]

The diazotization of anisidines (methoxy-substituted anilines) followed by a Sandmeyer reaction provided the first reliable and systematic route to chloro- and bromoanisoles. Similarly, the reaction of diazonium salts with potassium iodide, a related process, became the standard method for the synthesis of iodoanisoles.

The Challenge of Fluorine: The Balz-Schiemann Reaction

The introduction of fluorine into aromatic rings proved to be a more formidable challenge due to the high reactivity of elemental fluorine. Early attempts at direct fluorination were often met with violent and uncontrollable reactions.[19] A breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[19] This method involves the thermal decomposition of an aryl diazonium tetrafluoroborate, which cleanly yields the corresponding aryl fluoride.[19] The Balz-Schiemann reaction provided the first practical method for the synthesis of fluoroaromatic compounds, including fluoroanisoles, and remains a cornerstone of aromatic fluorine chemistry.[19]

Key Scientists and Their Contributions

-

Peter Griess (1829-1888): A German chemist whose discovery of the diazotization of arylamines in 1858 was a watershed moment in organic chemistry.[9][10][11][12][13] His work laid the essential groundwork for the synthesis of a vast array of aromatic compounds, including the halogenated methoxybenzenes.

-

Traugott Sandmeyer (1854-1922): A Swiss chemist who, in 1884, discovered the copper-catalyzed substitution of diazonium groups with halides and cyanide.[14][15][16][17] The Sandmeyer reaction provided the first efficient and general method for the synthesis of chloro- and bromo-substituted aromatic compounds.

-

Günther Balz and Günther Schiemann: German chemists who developed the Balz-Schiemann reaction in 1927, a method for the synthesis of aryl fluorides from diazonium tetrafluoroborates.[19] This reaction was a major advancement in the challenging field of organofluorine chemistry.

-

Charles-Adolphe Wurtz (1817-1884): A French chemist who, while not directly involved in the discovery of halogenated methoxybenzenes, made significant contributions to synthetic organic chemistry, including the Wurtz reaction for the formation of carbon-carbon bonds.[20][21][22][23] His work on amines and other organic functional groups contributed to the broader understanding of organic reactivity that underpinned these discoveries.[20][21][22]

Synthesis of Halogenated Methoxybenzenes: A Technical Overview

The methods for synthesizing halogenated methoxybenzenes have evolved from the classical reactions of the 19th and early 20th centuries to more modern and efficient protocols. This section provides an overview of key synthetic strategies with quantitative data presented for comparative analysis.

Chlorination of Anisole

| Method | Reagents | Conditions | Yield | Reference |

| Direct Chlorination | Anisole, Cl₂ | Acetic acid | Moderate to Good | General Knowledge |

| From o-Chlorophenol | o-Chlorophenol, Dimethyl sulfate, NaOH | Water, 10°C then reflux | 91.5% | [24] |

| From o-Dichlorobenzene | o-Dichlorobenzene, Sodium methoxide, CuBr | N,N-dimethylformamide, reflux | 75.6% | [25] |

| From m-Dichlorobenzene | m-Dichlorobenzene, Sodium methoxide, Copper salt | Organic solvent, 75-150°C | up to 90.6% | [3] |

Bromination of Anisole

| Method | Reagents | Conditions | Yield | Reference |

| Direct Bromination | Anisole, Br₂ | Acetic acid | >85% | General Knowledge |

| Using NBS | Anisole, N-Bromosuccinimide, ZrCl₄ | -78°C | 98% | [23] |

Iodination of Anisole

| Method | Reagents | Conditions | Yield | Reference |

| With Iodine Chloride | Anisole, ICl | Glacial acetic acid, reflux | Good | [26][27] |

| From p-Anisidine | p-Anisidine, NaNO₂, KI | Diazotization followed by substitution | Good | [28] |

| With H₂O₂ and Iodine | Anisole, I₂, H₂O₂, H₂SO₄ | Ethanol | 80% | [29] |

| With Silver Trifluoroacetate and Iodine | Anisole, AgOCOCF₃, I₂ | 100°C | 75% | [29] |

Fluorination of Anisole Precursors

| Method | Reagents | Conditions | Yield | Reference |

| Balz-Schiemann Reaction | Anisidine, HBF₄, NaNO₂ | Diazotization, then thermal decomposition | Good | [19] |

| From 4-Bromofluorobenzene | 4-Bromofluorobenzene, Sodium methoxide, CuCl or CuBr | DMF, heating | Good | [5][27][30] |

Experimental Protocols

This section provides detailed methodologies for key historical and modern experiments for the synthesis of halogenated methoxybenzenes.

Protocol 1: Synthesis of 2-Chloroanisole from o-Chlorophenol[25]

Materials:

-

o-Chlorophenol (193 g)

-

Sodium hydroxide (60 g)

-

Water (500 mL)

-

Dimethyl sulfate (190 g)

-

Benzene

-

1N Sodium hydroxide solution

-

10% Sulfuric acid

-

Magnesium sulfate

Procedure:

-

Dissolve 193 g of o-chlorophenol in a solution of 60 g of sodium hydroxide in 500 mL of water.

-

Cool the solution to approximately 10°C.

-

Add 190 g of dimethyl sulfate to the solution over a period of 1 hour while maintaining the temperature at 10°C.

-

After the addition is complete, heat the resulting mixture to a boil and maintain for 3 hours.

-

Cool the mixture and add 300 mL of water. An oil will form on the surface.

-

Separate the oil and extract the aqueous layer twice with 200 mL portions of benzene.

-

Combine the benzene extracts with the separated oil.

-

Wash the combined organic phase with two 100 mL portions of 1N sodium hydroxide, followed by 50 mL of 10% sulfuric acid, and finally with two 100 mL portions of water.

-

Dry the organic phase over magnesium sulfate.

-

Evaporate the benzene and distill the residue in vacuo to yield 195 g (91.5%) of o-chloroanisole.

Protocol 2: Synthesis of 4-Iodoanisole via Iodination of Anisole[27]

Materials:

-

Anisole

-

Glacial acetic acid

-

Iodine chloride

-

Ice water

-

5% Sodium sulfite solution

-

Methanol

Procedure:

-

Add anisole to glacial acetic acid in a suitable reaction vessel.

-

While stirring, slowly add iodine chloride to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux for 3.5 hours.

-

Cool the reaction mixture and pour it into ice water, which will cause the p-iodoanisole to precipitate.

-

Separate the precipitate and wash it with a 5% sodium sulfite solution to remove any free iodine, followed by a wash with water.

-

Distill the crude product under reduced pressure, collecting the fractions with a boiling point of 140-160 °C (5.33 kPa).

-

Cool the collected fraction to 0°C and filter the solid product.

-

Wash the product with methanol and recrystallize to obtain the finished 4-iodoanisole.

Application in Pharmaceutical Synthesis: The Tramadol Workflow

Halogenated methoxybenzenes are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the use of 3-bromoanisole or 3-chloroanisole in the synthesis of the analgesic drug Tramadol.[14][19] The following workflow illustrates this multi-step synthesis.

Caption: Synthetic workflow for Tramadol using 3-bromoanisole.

This diagram illustrates the key stages in the synthesis of Tramadol, a widely used analgesic. The process begins with the formation of a Grignard reagent from 3-bromoanisole. In a parallel step, a Mannich base is synthesized from cyclohexanone. These two intermediates are then coupled in a Grignard reaction to form the Tramadol base, which is subsequently converted to its hydrochloride salt, the active pharmaceutical ingredient.[19] An analogous process can be carried out using 3-chloroanisole.[14]

Conclusion

The discovery and development of synthetic routes to halogenated methoxybenzenes represent a significant chapter in the history of organic chemistry. From the early, often serendipitous, discoveries of the 19th century to the sophisticated and highly optimized methods of today, these compounds have transitioned from chemical curiosities to indispensable tools for the modern researcher. Their continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores the enduring legacy of the pioneering chemists who first brought them into existence. This guide has provided a historical and technical foundation for understanding these vital molecules, with the aim of empowering today's scientists to build upon this rich heritage of discovery and innovation.

References

- 1. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]

- 11. research.tees.ac.uk [research.tees.ac.uk]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. merckmillipore.com [merckmillipore.com]

- 14. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 15. nbinno.com [nbinno.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nioch.nsc.ru [nioch.nsc.ru]

- 20. Synthesis of an ideal selective estrogen receptor modulator [morressier.com]

- 21. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis routes of 4-Bromoanisole [benchchem.com]

- 24. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 27. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]

- 28. namiki-s.co.jp [namiki-s.co.jp]

- 29. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

The Fungal Production of Tetrachloro-1,4-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and experimental analysis of tetrachloro-1,4-dimethoxybenzene, a halogenated organic compound produced by various fungi. This document is intended for researchers, scientists, and professionals in drug development interested in fungal secondary metabolites.

Natural Occurrence and Quantitative Data

This compound, also known as Drosophilin A methyl ether (DAME), is a secondary metabolite produced by several species of lignicolous (wood-decaying) basidiomycete fungi.[1][2] Its precursor, Drosophilin A (2,3,5,6-tetrachloro-4-methoxyphenol), was first identified in the basidiomycete Drosophila subatrata.[1] DAME is often found alongside Drosophilin A in fungal cultures and decaying wood, sometimes in remarkably high quantities.[1]

The production of DAME is not limited to a single species and has been detected in various fungi, indicating a significant natural source for this chloroaromatic compound.[1][2] Research has shown that Phellinus badius, a fungus with a circumglobal distribution in tropical and subtropical regions, is a prolific producer of DAME, particularly in the heartwood of mesquite trees (Prosopis juliflora).[2] Other fungal genera known to produce these metabolites include Bjerkandera and Peniophora.[3]

The following table summarizes the quantitative data available on the production of this compound by Phellinus badius.

| Fungal Species | Source Material | Compound | Concentration | Reference |

| Phellinus badius | Decayed heartwood of Prosopis juliflora | This compound (DAME) | Up to 30,000 mg/kg | [2] |

| Phellinus badius | Dried basidiocarps (fruiting bodies) | This compound (DAME) | Average of 24,000 mg/kg | [2] |

Biosynthesis of this compound

The biosynthesis of DAME in fungi is an enzyme-mediated process.[1] While the complete pathway is still under investigation, it is postulated to begin with a simple aromatic precursor, such as hydroquinone.[1][3] The process involves a series of enzymatic reactions, including chlorination and methylation.

The key steps in the proposed biosynthetic pathway are:

-

Precursor Molecule : The biosynthesis is thought to start with hydroquinone.[1][3]

-

Enzymatic Chlorination : Fungal enzymes utilize chloride ions (Cl⁻) and hydrogen peroxide to generate a reactive chlorine species. This species then electrophilically attacks the benzene ring. Multiple chlorination steps are required to produce the tetrachlorinated core.[1]

-

Hydroxylation/Oxidation : Hydroxyl groups are introduced onto the benzene ring, a common step in fungal aromatic compound biosynthesis.[1]

-

Methylation : The hydroxyl groups are subsequently methylated to form the dimethoxybenzene structure.

The addition of hydroquinone to growing cultures of Phellinus fastuosus has been shown to increase DAME production, supporting its role as a biosynthetic precursor.[3]

Experimental Protocols

This section details the methodologies for the isolation, extraction, and analysis of this compound from fungal sources.

Fungal Isolation and Cultivation

Objective: To isolate and cultivate fungal strains capable of producing this compound.

Protocol:

-

Sample Collection: Collect samples of decaying wood or fungal fruiting bodies from environments where producer fungi like Phellinus species are prevalent.

-

Tissue Isolation:

-

Aseptically cut small pieces (approx. 1 mm²) of the internal tissue of the fungal sample.

-

Place the tissue pieces onto appropriate agar plates, such as Sabouraud Dextrose Agar (SDA) or Brain Heart Infusion Agar (BHIA).[4] To inhibit bacterial growth, media can be supplemented with antibiotics like chloramphenicol.[4]

-

-

Incubation: Incubate the plates at room temperature (25-27°C) for up to 30 days, monitoring for fungal growth.[4]

-

Pure Culture: Once fungal colonies appear, subculture them onto fresh agar plates to obtain pure isolates.

-

Liquid Culture for Metabolite Production:

-

Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) with the pure fungal culture.

-

Incubate the liquid culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 250 rpm) to promote growth and metabolite production.

-

Extraction of this compound

Objective: To extract the target compound from fungal biomass.

Protocol:

-

Harvesting: After a suitable incubation period, harvest the fungal mycelium from the liquid culture by filtration or centrifugation. The mycelium can be used fresh or freeze-dried.

-

Homogenization: Homogenize the fungal biomass to increase the surface area for extraction. This can be done by grinding the freeze-dried mycelia with a mortar and pestle or by using a ball mill.

-

Solvent Extraction:

-

Suspend the homogenized mycelium in a suitable organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.

-

Perform the extraction using sonication or by shaking at room temperature for several hours.

-

For exhaustive extraction, this process can be repeated 2-3 times with fresh solvent.

-

-

Filtration and Concentration:

-

Separate the solvent extract from the mycelial debris by filtration through filter paper.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification and Analysis

Objective: To purify and identify this compound from the crude extract.

Protocol:

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For further purification, use preparative reverse-phase HPLC.

-

-

Structural Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions by GC-MS to confirm the identity of this compound by comparing its mass spectrum and retention time with a known standard. This technique can also be used for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, obtain ¹H and ¹³C NMR spectra of the purified compound.

-

Significance and Future Directions

The natural production of this compound by fungi is of significant interest in several scientific fields. In environmental science, it is recognized as a volatile organic compound emitted by certain fungi, which has led to research into its potential use as a biomarker for detecting fungal pathogens.[1] The biological activity of this compound is also an area of active investigation.[1]

Furthermore, the formation of this compound can occur through the microbial metabolism of anthropogenic organochlorines, which are persistent environmental pollutants.[1] This biotransformation highlights a link between industrial contamination and the natural halogen cycle.[1]

Future research should focus on:

-

Elucidating the complete biosynthetic pathway and identifying the specific enzymes involved.

-

Screening a wider range of fungal species to discover new producers of this and related compounds.

-

Investigating the ecological role and biological activities of this compound.

-

Exploring the potential for biotechnological production of this compound using fungal fermentation.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of Chlorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Chlorinated aromatic compounds, a broad class of synthetic chemicals, have garnered significant scientific attention due to their persistence in the environment and their potent biological activities. While often associated with toxicity, a deeper understanding of their mechanisms of action reveals a complex interplay with cellular signaling pathways, offering insights for both toxicology and therapeutic development. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Toxicological Profile and Mechanisms of Action

Chlorinated aromatic compounds, including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), exert a wide range of toxic effects. These include immunotoxicity, hepatotoxicity, carcinogenicity, and developmental and reproductive toxicities.[1][2] A hallmark of many of these compounds is the development of a severe skin condition known as chloracne.[3]

The primary mechanism mediating the toxicity of many chlorinated aromatic compounds is their interaction with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[4][5] Upon binding to a chlorinated aromatic compound (ligand), the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[5][6] This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to altered gene expression.[5][6]

Quantitative Assessment of Biological Potency

The potency of dioxin-like compounds is often expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a Toxic Equivalency Factor (TEF) of 1.[4][7] The total toxic equivalency (TEQ) of a mixture can be calculated by summing the products of the concentration of each compound and its respective TEF.[7]

Table 1: Toxic Equivalency Factors (TEFs) for Selected Dioxin-Like Compounds

| Compound | WHO 2005 TEF |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin | 1 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin | 0.1 |

| 1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin | 0.1 |

| 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin | 0.1 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin | 0.01 |

| Octachloro-dibenzo-p-dioxin | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachloro-dibenzofuran | 0.1 |

| 1,2,3,7,8-Pentachloro-dibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachloro-dibenzofuran | 0.3 |

| Dioxin-Like Polychlorinated Biphenyls (PCBs) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |

Source: Based on data from the World Health Organization.[7][8][9]

Table 2: In Vitro AhR Activation and Relative Potencies of Selected Chlorinated Aromatic Compounds

| Compound | Assay System | Endpoint | EC50 / REP | Reference |

| 2,3,7,8-TCDD | H4IIE-luc | AhR-mediated luciferase induction | REP = 1 | [10] |

| 6-Monochlorochrysene | H4IIE-luc | AhR-mediated luciferase induction | REP = 2.6 x 10-5 | [10] |

| 7-Monochlorobenz[a]anthracene | H4IIE-luc | AhR-mediated luciferase induction | REP = 6.3 x 10-6 | [10] |

| 1,3,6,8-Tetrachloro-pyrene | H4IIE cells | EROD activity | REP = 6.64 × 10-6 | [11] |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Rat hepatoma cells | CYP1A1 induction | EC50 ≈ 10-10 M | [12] |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Rat hepatoma cells | CYP1A1 induction | EC50 = 3.5 × 10-8 M | [12] |

EC50: Half-maximal effective concentration. REP: Relative Potency compared to TCDD.

Key Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological activity of chlorinated aromatic compounds. Below are detailed methodologies for three key experiments.

Aryl Hydrocarbon Receptor (AhR) Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand, typically [3H]TCDD, for binding to the AhR.[13][14][15]

Materials:

-

Test compound

-

[3H]2,3,7,8-Tetrachlorodibenzo-p-dioxin ([3H]TCDD)

-

Cytosolic extract containing AhR (e.g., from rat liver)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)

-

Non-specific binding control (e.g., a high concentration of unlabeled TCDD)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled TCDD for the standard curve.

-

In microcentrifuge tubes, combine the cytosolic extract, binding buffer, and either the test compound, unlabeled TCDD, or vehicle control.

-

Add a constant concentration of [3H]TCDD to each tube.

-

Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

To separate bound from free radioligand, rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound [3H]TCDD.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled TCDD) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]TCDD).

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a sensitive and widely used method to measure the induction of cytochrome P450 1A1 (CYP1A1), a key enzyme regulated by the AhR.[10][16][17]

Materials:

-

Cultured cells (e.g., H4IIE rat hepatoma cells)

-

Test compound

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH

-

Resorufin (for standard curve)

-

Cell lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to attach and grow.

-

Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release the microsomal enzymes.

-

Prepare a reaction mixture containing the cell lysate, 7-ethoxyresorufin, and NADPH in a buffer.

-

Incubate the reaction mixture at 37°C. The CYP1A1 enzyme will metabolize 7-ethoxyresorufin to the fluorescent product, resorufin.

-

Stop the reaction after a defined time by adding a stop solution (e.g., acetonitrile).

-

Measure the fluorescence of resorufin using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Prepare a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Express the EROD activity as pmol of resorufin formed per minute per mg of protein.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay is a reporter gene assay that measures the activation of the AhR signaling pathway.[18][19][20][21]

Materials:

-

Recombinant cell line containing a luciferase reporter gene under the control of DREs (e.g., H4IIE-luc cells).

-

Test compound

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the CALUX cells in a white, opaque multi-well plate and allow them to adhere.

-

Expose the cells to a serial dilution of the test compound or a reference agonist (e.g., TCDD) for a specific duration (e.g., 24 hours).

-

After exposure, remove the medium and wash the cells with PBS.

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate.

-

Measure the light output (luminescence) using a luminometer.

-

The amount of light produced is proportional to the level of AhR activation.

-

Construct a dose-response curve and determine the EC50 value for the test compound. The results can be expressed as Bioanalytical Equivalents (BEQs) relative to the TCDD standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the canonical AhR signaling pathway and a general workflow for assessing the biological activity of chlorinated aromatic compounds.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: Experimental Workflow for Assessing Biological Activity.

Conclusion

The biological activity of chlorinated aromatic compounds is a complex and multifaceted field of study. Their interaction with the AhR signaling pathway is a central tenet of their mechanism of action, leading to a cascade of gene expression changes that can result in significant toxicity. However, the same mechanisms also provide valuable tools for understanding cellular signaling and for the development of novel therapeutic agents that may modulate this pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and professionals working to further unravel the intricate biological roles of these important compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenobiotic Metabolism | PPTX [slideshare.net]

- 4. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 5. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic update to the mammalian relative potency estimate database and development of best estimate toxic equivalency factors for dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of relative effect potencies (REPs) for dioxin-like compounds to derive systemic or human-specific TEFs to improve human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative Effect Potency Estimates of Dioxin-like Activity for Dioxins, Furans, and Dioxin-like PCBs in Adults Based on Two Thyroid Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relative potencies of individual chlorinated and brominated polycyclic aromatic hydrocarbons for induction of aryl hydrocarbon receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The aryl hydrocarbon receptor (AhR) activity and DNA-damaging effects of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biodetectionsystems.com [biodetectionsystems.com]

- 21. vliz.be [vliz.be]

understanding the chemical formula C₈H₆Cl₄O₂

An in-depth analysis of the chemical formula C₈H₆Cl₄O₂ reveals that it likely corresponds to a tetrachlorinated derivative of a phenoxyacetic acid. While a specific, widely recognized compound with this exact formula is not prominent in the scientific literature, this technical guide will focus on a plausible isomer, 2,3,4,5-Tetrachlorophenoxyacetic Acid , as a representative molecule. The information presented is synthesized from data on structurally related and well-documented chlorinated phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, and potential biological activities.

The properties of 2,3,4,5-Tetrachlorophenoxyacetic Acid are extrapolated from its lower chlorinated analogs. Increased chlorination is expected to influence its solubility, lipophilicity, and persistence.

| Property | Value (Estimated) | Reference Compounds |

| Molecular Formula | C₈H₄Cl₄O₃ | 2,4,5-T (C₈H₅Cl₃O₃) |

| Molar Mass | 289.93 g/mol | 2,4,5-T (255.48 g/mol ) |

| Appearance | White to light tan crystalline solid | 2,4,5-T, 2,4-D[1][2][3] |

| Melting Point | > 150 °C | 2,4,5-T (153 °C)[1][2] |

| Water Solubility | Low | 2,4,5-T, 2,4-D[1][3] |

| LogP (Octanol-Water) | High (Increased lipophilicity due to chlorination) | - |

| Acute Oral LD₅₀ (Rat) | Moderately toxic (estimated) | 2,4-D (639 mg/kg)[4] |

Synthesis of 2,3,4,5-Tetrachlorophenoxyacetic Acid

The primary synthesis route for chlorinated phenoxyacetic acids involves the condensation of the corresponding chlorinated phenol with a chloroacetate.[5]

Experimental Protocol: Williamson Ether Synthesis

-

Formation of the Phenoxide: 2,3,4,5-Tetrachlorophenol is dissolved in a suitable solvent, such as ethanol or toluene. An equimolar amount of a strong base, typically sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 2,3,4,5-tetrachlorophenoxide. The reaction is typically stirred at room temperature until the formation of the salt is complete.

-

Condensation with Chloroacetate: An ester of chloroacetic acid, such as ethyl chloroacetate, is added to the reaction mixture. The mixture is then heated to reflux for several hours. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate in an Sₙ2 reaction to form the ethyl ester of 2,3,4,5-tetrachlorophenoxyacetic acid.

-

Hydrolysis to the Carboxylic Acid: The resulting ester is hydrolyzed to the carboxylic acid by adding a strong base, such as sodium hydroxide, and heating the mixture. This saponification reaction cleaves the ester bond, yielding the sodium salt of the desired acid.

-

Acidification and Isolation: The reaction mixture is cooled, and a strong mineral acid, such as hydrochloric acid, is added to protonate the carboxylate salt, precipitating the 2,3,4,5-tetrachlorophenoxyacetic acid. The solid product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.

Biological Activity and Mechanism of Action

Chlorinated phenoxyacetic acids are well-known for their biological activity as synthetic auxins.[4][6]

Herbicidal Activity

As a synthetic auxin, 2,3,4,5-tetrachlorophenoxyacetic acid is expected to exhibit herbicidal properties, particularly against broadleaf plants.[4] The mechanism of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth and division, ultimately causing the death of the plant.[4][6]

Signaling Pathway in Plants